2,5-Dioxopyrrolidin-1-YL octanoate
Overview
Description
2,5-Dioxopyrrolidin-1-YL octanoate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Agents : A study synthesized a range of compounds including 2,5-Dioxopyrrolidin-1-yl derivatives as potential new anticonvulsant agents. These compounds showed significant effectiveness in preclinical seizure models, suggesting their potential as hybrid antiepileptic drugs (Kamiński et al., 2015).
Synthesis of N-Heterocyclic Derivatives : Research on the synthesis of N-heterocyclic derivatives of a novel 1-pyrroline C18 fatty ester, closely related to 2,5-Dioxopyrrolidin-1-yl octanoate, has been conducted, highlighting its potential in creating complex chemical structures (Lie Ken Jie & Syed-rahmatullah, 1991).
Monoclonal Antibody Production : A study found that a derivative of 2,5-Dioxopyrrolidin-1-yl significantly increased monoclonal antibody production in Chinese hamster ovary cell cultures. This suggests its utility in biotechnological applications and pharmaceutical manufacturing (Aki et al., 2021).
Fluorescent Labeling of Biopolymers : Another application includes the use of a 2,5-Dioxopyrrolidin-1-yl derivative for the fluorescent labeling of biopolymers, providing a tool for biochemical and medical research (Crovetto et al., 2008).
Antimicrobial Study : The compound has also been used in the synthesis and structural characterization of Mannich bases and their metal complexes, with studies indicating antimicrobial properties (Rajeswari et al., 2010).
Safety and Hazards
The safety data sheet for “2,5-Dioxopyrrolidin-1-YL octanoate” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins and enzymes, suggesting that 2,5-dioxopyrrolidin-1-yl octanoate may also interact with specific proteins or enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels
Biochemical Pathways
Given the potential interaction with cav 12 (L-type) channels, it’s possible that this compound could affect calcium signaling pathways .
Pharmacokinetics
Similar compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that this compound may also have good metabolic stability, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have anticonvulsant properties and to be effective in pain models
Action Environment
It’s worth noting that the compound is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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